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Abstract

ETD151 is a 44-amino acid synthetic peptide, optimized from the butterfly defensin Heliomicin,
demonstrating potent antifungal activity against a broad spectrum of pathogenic fungi.[1][2][3]
Its multifaceted mechanism of action, primarily targeting fungal cell membrane integrity through
interaction with glucosylceramides (GlcCer), has positioned it as a promising candidate for
novel antifungal drug development.[1][3] This technical guide provides an in-depth analysis of
the structural and functional characteristics of ETD151, detailing the experimental
methodologies used for its characterization and summarizing key quantitative data. The guide
also visualizes the complex biological pathways affected by the peptide’'s activity.

Structural and Physicochemical Properties

ETD151 is a cationic, disulfide-rich peptide with a cysteine-stabilized a-helix 3-sheet (CSaf)
motif.[1] This structural motif confers significant stability and resistance to protease
degradation. The peptide has an isoelectric point of 8.2 and contains 32% hydrophobic
residues. Its disulfide bridge pairings are C7-C32, C18-C40, and C22-C42.[1]

Quantitative Data Summary

The antifungal efficacy and binding affinity of ETD151 have been quantified against various
fungal species and its primary molecular target, respectively.
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Table 1: Minimum Inhibitory Concentration (MIC) of

ETD151 Against Various Fungal Pathogens

Fungal Species MIC (pg/mL) MIC (pM) Reference
Candida albicans 0.4-3.125 0.13-0.65 [1][4]
Aspergillus fumigatus 6.25 1.3 [5]
Cryptococcus
1.56 0.32 [5]

neoformans
Botrytis cinerea 2.8 0.59 [5]
Pichia pastoris 0.65 0.13 [5]
Fusarium solani 0.4 0.08 [5]
Lomentospora

. 0.1 0.02 [5]
prolificans

Pichia pastoris (Agcs
> 40 >8.33 [5]
mutant)

Candida albicans
> 40 > 8.33 (5]
(Agcs mutant)

Table 2: Dissociation Constant (Kd) of ETD151 for
Glucosylceramides (GlcCer)
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Interaction Method Kd (pMm) Reference
Microscale
ETD151 and GlcCer- _
o Thermophoresis 05%+0.3 [11[3]
containing liposomes
(MST)
Microscale
ETD151 and _
Thermophoresis 0.7 [1]
Methylated GlcCer
(MST)
ETD151 and Isothermal Titration
_ 100 [1]
Methylated GlcCer Calorimetry (ITC)
ETD151 and Non- Isothermal Titration
_ 1900 [1]
methylated GlcCer Calorimetry (ITC)

Mechanism of Action and Affected Signaling
Pathways

ETD151 exerts its antifungal effect through a primary interaction with GlcCer, a key component
of fungal cell membranes.[1][3] This binding disrupts membrane integrity and triggers a
cascade of downstream effects, impacting at least six major cellular pathways in Botrytis
cinerea: the spliceosome, the ribosome, protein processing in the endoplasmic reticulum,
endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.

Visualizing the Impact: Signaling Pathways and
Experimental Workflows
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Caption: Overview of ETD151's mechanism of action.
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Caption: Disruption of the MAPK signaling pathway by ETD151.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize ETD151 are provided
below.
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3D Structure Determination by NMR Spectroscopy

This protocol outlines the general steps for determining the three-dimensional structure of
ETD151 in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.

e Sample Preparation:
o Synthesize or recombinantly express and purify ETD151 to >95% purity.

o For multidimensional NMR experiments, uniformly label the peptide with >N and 13C by
growing the expression host in minimal media supplemented with 1>NH4Cl and 13C-
glucose.

o Dissolve the lyophilized peptide in a suitable buffer (e.g., 20 mM sodium phosphate, 50
mM NacCl, pH 6.0) containing 10% D20 to a final concentration of 1-5 mM.

o Transfer the sample to a high-quality NMR tube.
 NMR Data Acquisition:

o Acquire a series of multidimensional NMR spectra on a high-field NMR spectrometer (e.g.,
600 MHz or higher) equipped with a cryoprobe.

o Homonuclear 2D NMR:

» TOCSY (Total Correlation Spectroscopy): Acquire with mixing times of 60-80 ms to
identify amino acid spin systems.

» NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with mixing times of 100-
200 ms to obtain through-space proton-proton distance restraints (< 5-6 A).

o Heteronuclear 2D/3D NMR (for isotopically labeled samples):

» 1H-1°N HSQC (Heteronuclear Single Quantum Coherence): To obtain a fingerprint of the
protein, with one peak for each backbone and sidechain N-H group.

= HNCA, HN(CO)CA, CBCANH, CBCA(CO)NH: A suite of triple-resonance experiments
to achieve sequential backbone resonance assignments.
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» HCCH-TOCSY: To assign sidechain carbon and proton resonances.

» 15N-edited NOESY-HSQC and 3C-edited NOESY-HSQC: To obtain distance restraints
involving backbone and sidechain atoms with higher resolution.

o Data Processing and Analysis:

[e]

Process the raw NMR data using software such as NMRPipe or TopSpin.

o

Analyze the processed spectra using software like NMRViewJ or CARA for resonance
assignment and NOE peak picking.

o

Perform sequential backbone and sidechain resonance assignments.

[¢]

Assign the cross-peaks in the NOESY spectra to specific proton pairs.
e Structure Calculation and Refinement:
o Convert the NOE peak intensities into upper distance restraints.

o Generate an ensemble of 3D structures that are consistent with the experimental
restraints using software such as CNS, XPLOR-NIH, or CYANA. This typically involves
simulated annealing and molecular dynamics calculations.

o Refine the calculated structures in a water box using molecular dynamics simulations to
improve stereochemical quality.

o Validate the final ensemble of structures using programs like PROCHECK-NMR to assess
Ramachandran plot statistics, bond lengths, and angles.
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Caption: Workflow for 3D structure determination of ETD151 by NMR.

Proteomic Analysis of ETD151-Treated Fungi

This protocol describes a bottom-up proteomics workflow to identify and quantify protein
expression changes in Botrytis cinerea upon treatment with ETD151.

¢ Fungal Culture and Treatment:
o Grow B. cinerea in a suitable liquid medium to mid-log phase.

o Treat the fungal cultures with ETD151 at a relevant concentration (e.g., MIC50) for a
defined period. Include an untreated control.

o Harvest the mycelia by filtration and flash-freeze in liquid nitrogen.
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» Protein Extraction and Digestion:

o Grind the frozen mycelia to a fine powder under liquid nitrogen.

o Resuspend the powder in a lysis buffer (e.g., 8 M urea, 2 M thiourea, 4% CHAPS, 40 mM
Tris-HCI, pH 8.5, with protease and phosphatase inhibitors).

o Clarify the lysate by centrifugation.
o Determine the protein concentration using a Bradford or BCA assay.

o In-solution digestion:

Take a defined amount of protein (e.g., 50-100 pg) from each sample.

Reduce disulfide bonds with dithiothreitol (DTT) at 56°C.

Alkylate cysteine residues with iodoacetamide (IAA) in the dark.

Dilute the sample to reduce the urea concentration to < 2 M.

Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.
o Stop the digestion by adding formic acid.

o Desalt the resulting peptide mixture using C18 solid-phase extraction (SPE) cartridges.
o Dry the purified peptides in a vacuum centrifuge.

e LC-MS/MS Analysis:

[¢]

Resuspend the dried peptides in a loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).

[¢]

Inject the peptides into a nano-liquid chromatography (hanoLC) system coupled to a high-
resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

[¢]

Separate the peptides on a C18 analytical column using a gradient of increasing
acetonitrile concentration.
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o Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most
abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).

o Data Analysis:

o Process the raw mass spectrometry data using a search engine (e.g., MaxQuant,
Proteome Discoverer, or SEQUEST) to identify peptides and proteins by matching the
experimental MS/MS spectra against a Botrytis cinerea protein database.

o Perform label-free quantification (LFQ) of the identified proteins based on the intensities of
their corresponding peptide precursor ions.

o Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly
differentially expressed between the ETD151-treated and control samples.

o Perform functional enrichment analysis (e.g., Gene Ontology or KEGG pathway analysis)
on the differentially expressed proteins to identify the biological pathways affected by
ETD151 treatment.
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Caption: Workflow for proteomic analysis of ETD151-treated fungi.

Binding Affinity Measurement by Microscale
Thermophoresis (MST)

e Sample Preparation:

o Label ETD151 with a fluorescent dye (e.g., Atto647 NHS-ester) according to the
manufacturer's protocol. Purify the labeled peptide to remove free dye.

o Prepare large unilamellar vesicles (LUVs) composed of a lipid mixture (e.g.,
phosphatidylcholine) with and without the incorporation of a defined molar percentage of
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GlcCer.

o Prepare a serial dilution of the GlcCer-containing liposomes in a suitable buffer (e.g., 10
mM phosphate buffer, pH 5.8).

¢ MST Measurement:

o Mix a constant concentration of the fluorescently labeled ETD151 (e.g., 50 nM) with each
concentration of the liposome serial dilution.

o Load the samples into MST capillaries.

o Measure the thermophoresis of the labeled ETD151 in a Monolith NT.115 instrument
(NanoTemper Technologies).

o Data Analysis:

o Analyze the change in the normalized fluorescence as a function of the liposome
concentration.

o Fit the binding curve using the appropriate binding model (e.g., Kd model) in the
MO.Affinity Analysis software to determine the dissociation constant (Kd).

Binding Affinity Measurement by Isothermal Titration
Calorimetry (ITC)

e Sample Preparation:

o Prepare a solution of ETD151 (e.g., in the syringe) and a suspension of GlcCer-containing
liposomes (e.g., in the sample cell) in the same buffer to minimize heats of dilution.

o Thoroughly degas both solutions before the experiment.
e ITC Measurement:

o Perform the titration experiment in an ITC instrument (e.g., MicroCal PEAQ-ITC).
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o Inject small aliquots of the ETD151 solution into the liposome suspension while monitoring
the heat change.

o Data Analysis:
o Integrate the heat peaks for each injection.

o Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using
the analysis software provided with the instrument to determine the dissociation constant
(Kd), stoichiometry (n), and enthalpy of binding (AH).

Conclusion

The structural and functional analysis of ETD151 reveals a potent antifungal peptide with a
well-defined mechanism of action targeting fungal glucosylceramides. The quantitative data on
its efficacy and binding affinity, combined with a detailed understanding of the affected cellular
pathways, provide a strong foundation for its further development as a therapeutic agent. The
experimental protocols outlined in this guide offer a comprehensive framework for the
continued investigation and optimization of ETD151 and other related antifungal peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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